molecular formula C19H11BrF3N3OS B11049558 4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol

4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol

Cat. No.: B11049558
M. Wt: 466.3 g/mol
InChI Key: XENJZRPPWWEGTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol is a complex organic compound that features a unique combination of bromophenyl, trifluoromethyl, pyrazolyl, thiazolyl, and phenol groups. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol typically involves multi-step organic reactions. One common method includes the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-throughput screening and process optimization techniques would be essential to scale up the synthesis from laboratory to industrial scale.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol can undergo various types of chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

    Reduction: The bromophenyl group can be reduced to a phenyl group using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting or activating specific biological processes. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{2-[3-(4-bromophenyl)-5-(trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}phenol is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its structure allows for diverse applications in various fields, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H11BrF3N3OS

Molecular Weight

466.3 g/mol

IUPAC Name

4-[2-[3-(4-bromophenyl)-5-(trifluoromethyl)pyrazol-1-yl]-1,3-thiazol-4-yl]phenol

InChI

InChI=1S/C19H11BrF3N3OS/c20-13-5-1-11(2-6-13)15-9-17(19(21,22)23)26(25-15)18-24-16(10-28-18)12-3-7-14(27)8-4-12/h1-10,27H

InChI Key

XENJZRPPWWEGTJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CSC(=N2)N3C(=CC(=N3)C4=CC=C(C=C4)Br)C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.